8H-Indeno[1,2-d]thiazol-2-amine hydrobromide
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Overview
Description
8H-Indeno[1,2-d]thiazol-2-amine hydrobromide is a heterocyclic compound that has garnered significant interest in the scientific community due to its unique structural features and potential applications. This compound is characterized by the fusion of an indene ring with a thiazole ring, which imparts distinct chemical and biological properties.
Mechanism of Action
Target of Action
The primary target of 8H-Indeno[1,2-d]thiazol-2-amine hydrobromide is the 3-Chymotrypsin-like cysteine protease (3CL pro) . This protease plays a crucial role in the replication of SARS-CoV-2, making it an attractive target for therapeutic intervention .
Mode of Action
This compound interacts with the 3CL pro, inhibiting its activity . The compound’s inhibitory activity was demonstrated with an IC50 of 1.28 ± 0.17 μM against SARS-CoV-2 3CL pro
Biochemical Pathways
By inhibiting the 3CL pro, this compound disrupts the viral replication process of SARS-CoV-2 . This leads to a decrease in the production of new virus particles, thereby limiting the spread of the virus within the host.
Result of Action
The inhibition of 3CL pro by this compound results in a decrease in viral replication, which can potentially limit the severity of SARS-CoV-2 infection .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8H-Indeno[1,2-d]thiazol-2-amine typically involves the reaction of thiourea with 2-tosyloxy-1-indanone, 2-bromo-2,3-dihydroinden-1-one, or 2,2-dibromo-2,3-dihydroinden-1-one . These reactions are carried out under controlled conditions to ensure high yields and purity. The use of [hydroxy(tosyloxy)iodo]benzene (HTIB) as a reagent has been reported to simplify the synthesis process and avoid the use of lachrymatory α-halocarbonyl compounds .
Industrial Production Methods: While specific industrial production methods for 8H-Indeno[1,2-d]thiazol-2-amine hydrobromide are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk.
Chemical Reactions Analysis
Types of Reactions: 8H-Indeno[1,2-d]thiazol-2-amine hydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a thiazolidine ring.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed: The major products formed from these reactions include sulfoxides, sulfones, thiazolidines, and various substituted derivatives of the parent compound.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Its unique structure allows it to interact with specific biological targets, potentially leading to the development of new therapeutic agents.
Industry: The compound’s chemical properties make it useful in the development of novel materials and chemical processes.
Comparison with Similar Compounds
8H-Indeno[1,2-d]thiazole: A closely related compound with similar structural features but differing in specific functional groups.
Thiazole Derivatives: Compounds like thiazolyl peptides and epothilones, which also contain thiazole rings and exhibit diverse biological activities.
Uniqueness: 8H-Indeno[1,2-d]thiazol-2-amine hydrobromide stands out due to its fused indene-thiazole structure, which imparts unique chemical reactivity and biological activity. Its potential as a SARS-CoV-2 3CL protease inhibitor further highlights its significance in medicinal chemistry .
Properties
IUPAC Name |
4H-indeno[1,2-d][1,3]thiazol-2-amine;hydrobromide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2S.BrH/c11-10-12-9-7-4-2-1-3-6(7)5-8(9)13-10;/h1-4H,5H2,(H2,11,12);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRVKQBGBAHVLEM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C3=C1SC(=N3)N.Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10597234 |
Source
|
Record name | 8H-Indeno[1,2-d][1,3]thiazol-2-amine--hydrogen bromide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10597234 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
115247-57-9 |
Source
|
Record name | 8H-Indeno[1,2-d][1,3]thiazol-2-amine--hydrogen bromide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10597234 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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